

Technical Guide: 2-Chloro-5-(difluoromethyl)-3-methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-5-(difluoromethyl)-3-methylpyridine

CAS No.: 1386986-17-9

Cat. No.: B1404718

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Identity & Significance

2-Chloro-5-(difluoromethyl)-3-methylpyridine is a high-value heterocyclic building block characterized by a specific substitution pattern on the pyridine ring: a chlorine atom at position 2, a methyl group at position 3, and a difluoromethyl (

) moiety at position 5.[1] This motif is critical in medicinal and agricultural chemistry because the

group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (

) or thiol (

) groups while enhancing metabolic stability and membrane permeability.[1]

Chemical Identity

Property	Detail
Chemical Name	2-Chloro-5-(difluoromethyl)-3-methylpyridine
CAS Registry Number	1386986-17-9
Molecular Formula	
Molecular Weight	177.58 g/mol
SMILES	<chem>Cc1cc(cn1Cl)C(F)F</chem>
InChI Key	NGMOHZYYKOAJBJ-UHFFFAOYSA-N
Appearance	Colorless to pale yellow liquid or low-melting solid
Solubility	Soluble in DCM, ethyl acetate, methanol; sparingly soluble in water

Chemical Structure & Properties

The compound features a 2,3,5-substitution pattern, which is synthetically challenging to access compared to the more common 2,6- or 3,5-substituted pyridines.^[1]

Physicochemical Characteristics

- Lipophilicity (): Predicted ~2.5–2.^[1]9. The group increases lipophilicity relative to a methyl group but is less lipophilic than a trifluoromethyl () group.
- Electronic Effects:
 - 2-Cl: Electron-withdrawing (inductive), deactivating the ring toward electrophilic aromatic substitution (EAS) but activating position 4 or 6 for nucleophilic aromatic substitution ().^[1]

- 5-
: Moderately electron-withdrawing.[1] It acidifies the pyridine ring less than a
group, maintaining some basicity at the nitrogen, though the 2-Cl strongly suppresses it.[1]
- 3-Me: Weakly electron-donating, providing steric bulk that protects the 2-position and influences the regioselectivity of reactions at the 4-position.[1]

Synthesis & Manufacturing

The synthesis of **2-Chloro-5-(difluoromethyl)-3-methylpyridine** typically avoids direct fluorination of the pyridine ring due to poor selectivity.[1] Instead, it relies on functional group interconversion (FGI) of methyl or formyl precursors.[1]

Dominant Synthetic Routes[1][5]

Route A: The Dichloromethyl Exchange (Industrial Approach)

This route is preferred for scalability. It starts from 2-chloro-3,5-dimethylpyridine (lutidine derivative).[1]

- Radical Chlorination: Selective side-chain chlorination of the 5-methyl group.[1] The 3-methyl group is sterically shielded by the 2-chloro substituent, allowing kinetic selectivity for the 5-position.[1]
 - Reagents:
(gas), radical initiator (AIBN or UV light).[1]
 - Intermediate: 2-Chloro-5-(dichloromethyl)-3-methylpyridine.[1]
- Halogen Exchange (Halex): Conversion of the dichloromethyl group to a difluoromethyl group.
 - Reagents: HF (anhydrous) or metal fluorides (
,
) in a polar aprotic solvent (sulfolane).[1]

- o Mechanism:[2][3][4]

-like exchange via a carbocation intermediate stabilized by the pyridine ring.[1]

Route B: Deoxofluorination (Laboratory/Pharma Approach)

This route offers higher purity and is used when the aldehyde precursor is available.

- Formylation: Conversion of 2-chloro-3-methylpyridine to 2-chloro-3-methyl-5-pyridinecarboxaldehyde via Vilsmeier-Haack reaction.[1]

- Deoxofluorination: Treatment of the aldehyde with a fluorinating agent.

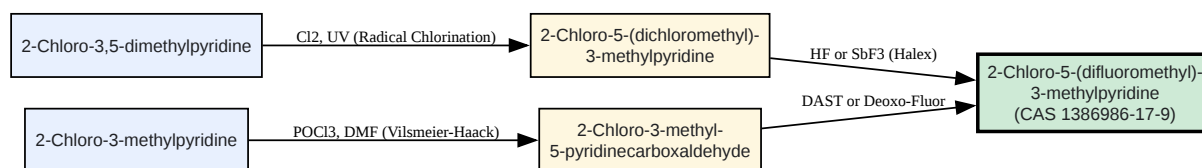
- o Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or

. [1]

- o Reaction:

.

Visual Synthesis Workflow



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Caption: Two primary synthetic pathways: Route A (top) via radical chlorination and Route B (bottom) via deoxofluorination.[1]

Reactivity & Functionalization

As a building block, this molecule is designed for orthogonal functionalization. The three substituents allow for sequential reactions to build complex scaffolds.

Nucleophilic Aromatic Substitution ()

The 2-chloro position is activated by the ring nitrogen and the electron-withdrawing nature of the pyridine.[1] However, the 3-methyl group provides steric hindrance, requiring forcing conditions or catalytic assistance.[1]

- Reaction: Displacement of Cl by amines, alkoxides, or thiols.
- Application: Introduction of the pyridine core into a larger drug scaffold (e.g., coupling with a sulfonamide or aniline).

Lithiation & Metalation

The proton at position 6 (adjacent to the ring nitrogen and the group) is acidic.

- Reaction: Directed ortho-metalation (DoM) using LDA or LiTMP.[1]
- Outcome: Allows introduction of electrophiles (iodine, formyl, boronic esters) at the 6-position, creating a tetrasubstituted pyridine.[1]

Cross-Coupling

The 2-Cl handle is excellent for Palladium-catalyzed cross-coupling.[1][5]

- Suzuki-Miyaura: Coupling with aryl boronic acids.[1]
- Buchwald-Hartwig: Amination to form C-N bonds (critical for kinase inhibitors).[1]

Applications in Drug & Agrochemical Development

The **2-Chloro-5-(difluoromethyl)-3-methylpyridine** scaffold is a "privileged structure" in modern life sciences, particularly in the design of herbicides and fungicides.[1]

Agrochemicals: Sulfonamide Herbicides

A key downstream derivative is **2-Chloro-5-(difluoromethyl)-3-methylpyridine-4-sulfonamide** (CAS 1806048-93-0).[1][6] This intermediate is used to synthesize acetolactate synthase (ALS)

inhibitors.[1]

- Mechanism: The pyridine ring mimics the geometry required to bind to the ALS enzyme channel.
- Role of

: Provides metabolic stability against oxidative degradation (unlike a methyl group) while maintaining the necessary lipophilicity for leaf cuticle penetration.[1]

Medicinal Chemistry: Bioisosterism

In drug discovery, the

group is increasingly used to replace:

- Methyl (

): To block metabolic hot spots (CYP450 oxidation).[1]
- Hydroxyl (

): The

proton is a weak hydrogen bond donor, capable of interacting with receptor pockets without the desolvation penalty of a hydroxyl group.

Safety & Handling

Warning: This compound is a halogenated pyridine and should be treated as a hazardous chemical.

Hazard Class	Statement	Precaution
Acute Toxicity	Harmful if swallowed or inhaled.[1]	Use in a fume hood.
Skin/Eye Irritant	Causes skin irritation and serious eye damage.	Wear nitrile gloves and safety goggles.
Sensitization	Potential skin sensitizer.	Avoid direct contact; wash thoroughly after handling.[4][7]

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over time).[1]

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